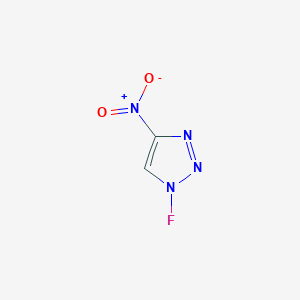
1-Fluoro-4-nitro-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-nitro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the triazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-1H-1,2,3-triazole can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis techniques that ensure high yield and purity. One such method includes the use of commercially available starting materials, such as 4-nitrophenyl azide and fluorinated alkynes, followed by cycloaddition and purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
1-Fluoro-4-nitro-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Fluoro-4-nitro-1H-1,2,4-triazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
This compound-5-carboxylic acid: Contains an additional carboxylic acid group, which imparts different chemical properties.
4-Nitro-1H-1,2,3-triazole: Lacks the fluorine substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which confer distinct chemical properties and enhance its potential for various applications .
Properties
CAS No. |
501682-32-2 |
|---|---|
Molecular Formula |
C2HFN4O2 |
Molecular Weight |
132.05 g/mol |
IUPAC Name |
1-fluoro-4-nitrotriazole |
InChI |
InChI=1S/C2HFN4O2/c3-6-1-2(4-5-6)7(8)9/h1H |
InChI Key |
PKVWDXWRLFMDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


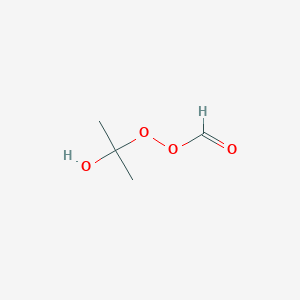
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
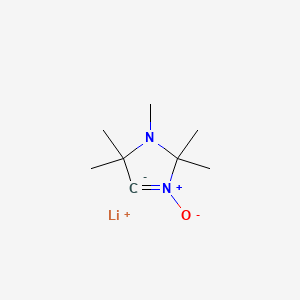

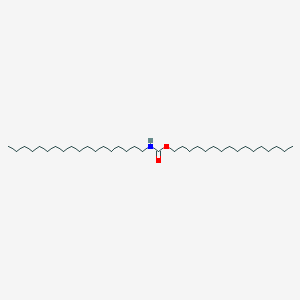


![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
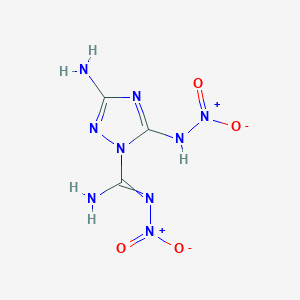
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)

